Diisooctyl phthalate

Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)

Properties

IUPAC Name |

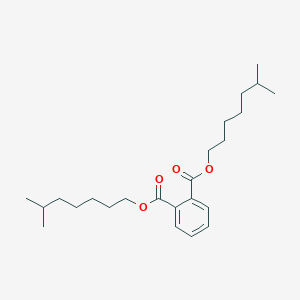

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diisooctyl Phthalate (DIOP)

Abstract

Diisooctyl phthalate (DIOP) is a high molecular weight phthalate ester predominantly utilized as a plasticizer to impart flexibility and durability to polymeric materials, most notably polyvinyl chloride (PVC). As a substance of significant industrial relevance and regulatory scrutiny, a thorough understanding of its chemical and physical properties is paramount for researchers, toxicologists, and formulation scientists. This technical guide provides a comprehensive overview of DIOP, moving beyond a simple recitation of data to explain the causality behind its characteristics. We delve into its isomeric nature, detailed physicochemical properties, spectroscopic signature, synthesis and reactivity, and standardized analytical methodologies. This document is structured to serve as a foundational reference for professionals engaged in materials science, analytical chemistry, and drug development.

Introduction and Molecular Identity

This compound (DIOP) is the common designation for the 1,2-benzenedicarboxylic acid diisooctyl ester. It is a member of the high molecular weight phthalate ester (HMWPE) group.[1] A critical point of understanding for any scientist working with DIOP is that it is not a single, discrete molecule but rather a complex mixture of isomers.[2][3] This isomeric complexity arises from the branched "isooctanol" alcohol precursor used in its manufacture, which itself is a mixture of various C8 branched-chain alcohols (e.g., 6-methylheptanol).[1] This structural variance is the primary reason for the range of values reported for physical properties such as melting and boiling points in the literature.

The general CAS Registry Number for this isomeric mixture is 27554-26-3 .[4][5][6] Its molecular formula is C24H38O4, corresponding to a molecular weight of approximately 390.56 g/mol .[7][8][9]

Below is a representation of one of the common isomers found in technical-grade DIOP, bis(6-methylheptyl) phthalate.

Caption: General structure of a this compound isomer.

Physicochemical Properties

DIOP is a viscous, oily, colorless to light yellow liquid with a faint, characteristic ester odor.[5][6][7] Its high molecular weight and long, nonpolar alkyl chains dictate its physical behavior, making it practically insoluble in water but highly soluble in most organic solvents and hydrocarbons.[3][5][7] This lipophilicity is fundamental to its function as a plasticizer, allowing it to integrate seamlessly into polymer matrices.

The quantitative physical properties are summarized in the table below. The ranges provided reflect the isomeric nature of the commercial product.

| Property | Value | Source(s) |

| CAS Number | 27554-26-3 | [4][10] |

| Molecular Formula | C24H38O4 | [7][8] |

| Molecular Weight | 390.56 g/mol | [7][8] |

| Appearance | Oily, colorless to light yellow viscous liquid | [5][6][7] |

| Melting Point | -4°C to -50°C | [4][7][10][11][12] |

| Boiling Point | 370°C to 435.7°C at 760 mmHg | [7][10][11] |

| Density | 0.983 - 0.984 g/mL at 20-25°C | [7][10][12] |

| Refractive Index (n20/D) | ~1.486 | [4][7] |

| Flash Point | >227°C (>440°F) | [4][7][13] |

| Vapor Pressure | 1 mmHg at 200°C; 5.5 x 10⁻⁶ mmHg at 25°C | [7][12][14] |

| Viscosity | 83 cP at 20°C | [12] |

| Water Solubility | Insoluble (e.g., <0.1 g/L to 40 µg/L) | [1][5][7] |

| log Kow (Octanol/Water Partition) | 7.73 - 8.52 (estimated) | [1][4][15] |

Chemical Profile and Synthesis

Synthesis

DIOP is commercially produced via a straightforward acid-catalyzed esterification reaction. The primary reactants are phthalic anhydride and an excess of isooctanol.[1][3] The reaction is typically driven to completion by the removal of water, a byproduct of the esterification. Unreacted alcohol is recovered and recycled in the industrial process.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. rsc.org [rsc.org]

- 7. oiv.int [oiv.int]

- 8. Diisobutyl phthalate(84-69-5) 1H NMR [m.chemicalbook.com]

- 9. New standard test method to identify plasticizers | Food Packaging Forum [foodpackagingforum.org]

- 10. gcms.cz [gcms.cz]

- 11. mdpi.com [mdpi.com]

- 12. Detection of phthalates in water using ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry MRM mode– ‘ghost peaks’ and measurement methodology [agris.fao.org]

- 13. fses.oregonstate.edu [fses.oregonstate.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. berkeleyanalytical.com [berkeleyanalytical.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Diisooctyl Phthalate (CAS No. 27554-26-3)

This document provides a comprehensive technical overview of this compound (DIOP), a significant member of the high molecular weight phthalate ester family. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the core scientific principles of DIOP, from its chemical synthesis and mechanism of action to its metabolic fate, toxicological profile, and the analytical methodologies crucial for its detection and quantification.

Chemical Identity and Physicochemical Characteristics

This compound (DIOP) is the common name for the 1,2-benzenedicarboxylic acid, diisooctyl ester. It is crucial to understand that commercial DIOP is not a single, pure compound but a complex mixture of isomers.[1][2] This isomeric complexity arises from the use of isooctanol in its synthesis, which itself is a mixture of branched-chain octyl alcohols.[1] The primary isomers include bis(6-methylheptyl) phthalate.[1] This structural variance is a critical consideration in both its application and analytical characterization.

DIOP is classified as a High Molecular Weight Phthalate Ester (HMWPE), a group that also includes compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP).[1][3] These phthalates are distinguished by having seven or more carbon atoms in their ester side chains, which imparts properties like increased permanence and durability.[3][4]

Visually, DIOP is a colorless to light yellow, oily, and viscous liquid with a faint ester-like odor.[5][6][7] Its lipophilic nature dictates its solubility profile; it is readily soluble in most organic solvents and hydrocarbons but is insoluble in water.[5][6] This insolubility in aqueous media is a key factor in its stability and persistence in certain product formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27554-26-3 | [5][6] |

| Molecular Formula | C24H38O4 | [3][5] |

| Molecular Weight | 390.62 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [6][8] |

| Density | ~0.983 g/mL at 20-25 °C | [5][7] |

| Boiling Point | 284.9 °C | [9] |

| Melting Point | -43 °C | [9] |

| Water Solubility | Insoluble | [5][6] |

| Henry's Law Constant | 3.1 x 10⁻⁵ atm-m³/mol (25 °C) | [1][2] |

| Purity (Technical Grade) | ≥ 99% | [3][6] |

Synthesis and Manufacturing Process

The industrial production of DIOP is a well-established chemical process conducted in a closed system to ensure high purity and minimize environmental release.[1] The core reaction is the catalytic esterification of phthalic anhydride with isooctanol.[1][5][10]

The choice of catalyst is critical for reaction efficiency. While acid catalysts like concentrated sulfuric acid can be used, organometallic catalysts such as titanates (e.g., tetra-n-butyltitanate, TnBT) are often preferred due to their higher activity, which can significantly reduce reaction times.[11] Following the esterification reaction, the crude DIOP mixture undergoes several purification steps. These include neutralization to remove the acid catalyst and any unreacted phthalic anhydride, washing with water, and finally, vacuum distillation or treatment with activated charcoal to remove unreacted alcohols (which are recovered and reused) and other impurities.[1][10] This rigorous process can yield DIOP with a purity of 99% or greater.[1]

Caption: Generalized workflow for the industrial synthesis of DIOP.

Mechanism of Action as a Plasticizer

DIOP's primary industrial application is as a plasticizer, a substance added to a polymer matrix to increase its flexibility, workability, and durability.[6][8] It is particularly effective with polyvinyl chloride (PVC). The mechanism is physical rather than chemical; the relatively large and non-polar DIOP molecules intercalate themselves between the long, rigid PVC polymer chains.[6] This spacing of the polymer chains disrupts the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that would otherwise hold the chains tightly together, making the material rigid. By acting as a lubricant between the chains, DIOP increases their mobility, reduces the material's glass transition temperature (Tg), and imparts the desired flexibility and softness.[6]

Caption: DIOP molecules intercalate between polymer chains to increase flexibility.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DIOP is fundamental for assessing its toxicological profile and potential for human exposure.

-

Absorption and Metabolism: Following oral ingestion, DIOP, like other phthalate diesters, is not absorbed intact. It undergoes rapid hydrolysis in the gastrointestinal tract by esterases to form its monoester, mono-isooctyl phthalate (MIOP), and isooctanol.[3][12][13] The monoester is the primary form that is absorbed into the bloodstream.[14]

-

Distribution and Excretion: Once absorbed, MIOP is distributed throughout the body. Studies in humans and animals show that DIOP and its metabolites do not significantly accumulate in tissues, with the exception of some minor distribution to body fat which may slow the excretion rate.[3] The metabolites are cleared relatively quickly from the body.[3] The primary route of excretion is via the urine, where MIOP and further oxidized metabolites are eliminated.[3][15] In a human study where volunteers were given an isotope-labeled dose of DIOP, the bulk of the metabolites were eliminated in the urine within the first 24 hours.[3]

The metabolic pathway involves a two-step process. First, the diester is hydrolyzed to its monoester. Second, the aliphatic side chain of the monoester can undergo further oxidative metabolism.

Caption: Primary metabolic pathway of DIOP following oral exposure.

Toxicological Profile

The toxicity of DIOP has been the subject of numerous studies, though data gaps and some conflicting results exist.[1] It is generally considered to have low acute toxicity.

Table 2: Acute Toxicity Data for DIOP

| Exposure Route | Species | Value (LD50) | Reference(s) |

| Oral | Rat | >22,000 mg/kg | [1] |

| Oral | Mouse | >26,000 mg/kg | [1] |

| Dermal | Rabbit | >3,160 mg/kg | [1] |

-

Irritation: DIOP is considered a minimal to mild skin irritant in rabbits and rats, though one study reported severe irritation at high doses.[1] Data on eye irritation is limited but suggests it is not an irritant.[3]

-

Reproductive and Developmental Toxicity: This is a key area of concern for many phthalates. Some studies have suggested that DIOP may have anti-androgenic activity and can disrupt male reproductive development in rats.[16] However, other comprehensive reviews have concluded that there is inadequate evidence to classify DIOP as a reproductive or developmental toxicant.[1] The European Chemicals Agency (ECHA) has a harmonized classification stating that DIOP may damage fertility and the unborn child.[17] This discrepancy highlights the complexity and ongoing research in this area.

-

Mechanism of Toxicity: Recent research has focused on cellular mechanisms. One study demonstrated that DIOP exposure can decrease the viability of human umbilical vein endothelial cells (HUVECs) by elevating levels of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and apoptosis (programmed cell death).[18] Similar effects involving increased oxidative stress were observed in the nematode C. elegans.[18] This suggests that oxidative stress is a key pathway for DIOP-induced cytotoxicity.

Analytical Methodologies

Accurate quantification of DIOP in various matrices, from consumer products to biological samples, is essential for exposure assessment and regulatory compliance. The primary analytical techniques employed are chromatographic methods.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for phthalate analysis.[19] It offers excellent separation of different phthalates and definitive identification and quantification based on their unique mass spectra.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is another viable technique, particularly for samples that are difficult to volatilize.[9]

Protocol: General Workflow for DIOP Analysis in a Polymer Matrix by GC-MS

This protocol provides a generalized, self-validating framework. Researchers must perform specific validation (e.g., determining linearity, limit of detection, and recovery) for their specific matrix and instrumentation.

-

Sample Preparation (Extraction):

-

Accurately weigh approximately 100-200 mg of the finely cut polymer sample into a glass vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated phthalate not expected to be in the sample).

-

Add 5-10 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane). The choice of solvent is critical and depends on the polymer's properties; the goal is to dissolve or efficiently extract the DIOP without dissolving the polymer matrix if possible.

-

Agitate the sample, often using ultrasonication for 15-30 minutes, to facilitate extraction.[20]

-

Centrifuge the sample to pellet any solid material.

-

-

Cleanup (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Pass the supernatant from the previous step through an appropriate SPE cartridge (e.g., silica or Florisil).

-

Elute the phthalates with a suitable solvent or solvent mixture.

-

Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of all phthalates.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Key ions for DIOP include m/z 149 (the characteristic phthalic anhydride fragment), 167, and 279.[12]

-

-

-

Quantification:

-

Create a calibration curve using standards of known DIOP concentrations.

-

Calculate the concentration of DIOP in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Caption: Standard workflow for the analysis of DIOP in a solid matrix.

Regulatory Landscape and Alternatives

The use of phthalates, including DIOP, is subject to regulatory scrutiny worldwide due to concerns about potential health effects.

-

United States: The FDA has approved DIOP for use in certain applications that have contact with food, such as adhesives and polymer coatings.[1][21] However, the agency continues to review the safety of ortho-phthalates.[22]

-

European Union: The EU has more stringent regulations. Under the REACH regulation, phthalates classified as toxic to reproduction are restricted in most consumer articles.[23] DIOP is also prohibited from use in cosmetics under the EU Cosmetics Regulation.[23]

The regulatory pressure and consumer awareness have driven the development of alternative plasticizers, especially for sensitive applications like medical devices and children's toys.[24] Key alternatives include:

-

Trioctyl Trimellitate (TOTM): Known for its low migration and chemical resistance, making it suitable for drug infusion applications.[25][26]

-

Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with a favorable toxicological profile, often used in medical devices and toys.[25][27]

-

Di-(2-ethylhexyl) terephthalate (DEHT or DOTP): A terephthalate (para-isomer) rather than an ortho-phthalate, which is not metabolized in the same way and appears to have a better safety profile.[4][28]

-

Acetyl Tri-n-butyl Citrate (ATBC): A bio-based plasticizer derived from citric acid that closely resembles DEHP in performance.[25][28]

The choice of an alternative is a complex decision based on performance requirements, cost, compatibility, and toxicological data.[25]

Conclusion

This compound (CAS No. 27554-26-3) is a technically significant high molecular weight plasticizer, valued for its ability to impart flexibility to polymers like PVC. Its industrial synthesis is a refined process yielding a high-purity isomeric mixture. While it exhibits low acute toxicity, ongoing debate and conflicting regulatory classifications regarding its potential for reproductive and developmental effects persist, fueled by mechanistic studies pointing to oxidative stress as a potential pathway of harm. For researchers, a thorough understanding of its isomeric nature, metabolic pathways, and the robust analytical methods available for its detection is paramount for accurate risk and exposure assessment. As the regulatory landscape continues to evolve, the field is increasingly shifting towards validated alternatives, demanding a rigorous, evidence-based approach from scientists and drug development professionals when selecting materials for sensitive applications.

References

-

Toxicity review of this compound (DIOP) - Consumer Product Safety Commission. (2011-05-02). [Link]

-

The Essential Properties of this compound for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC - NIH. [Link]

-

Alternatives to classified phthalates in medical devices. Danish Environmental Protection Agency. [Link]

-

This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed. (2025-01-15). [Link]

-

This compound(DIOP) - Shenzhen Jieling Industries Co., LTD. [Link]

-

(PDF) Toxicity review of this compound (DIOP) - ResearchGate. (2015-08-26). [Link]

-

Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices - Spectrum Plastics Group. [Link]

-

This compound | C24H38O4 | CID 33934 - PubChem - NIH. [Link]

-

This compound - Substance Information - ECHA - European Union. [Link]

-

The production method of dioctyl phthalate - Ideh Gostar Moheb Baspar. (2021-12-22). [Link]

-

Adverse effects of this compound on the male rat reproductive development following prenatal exposure | Request PDF - ResearchGate. (2025-08-06). [Link]

-

The Long Goodbye to DEHP-plasticized PVC - Medical Device and Diagnostic industry. [Link]

-

Eliminating DEHP Plasticizer in Medical-Grade PVC. (2016-09-28). [Link]

-

FDA limits phthalate ban to nine compounds - FoodNavigator-USA.com. (2024-11-01). [Link]

-

Methods for the determination of phthalates in food - JRC Publications Repository. [Link]

-

Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph | 1090 - TSI Journals. [Link]

-

Phthalates: metabolism and exposure - PubMed. [Link]

-

A review of phthalate test methods - International Journal of Research in Engineering and Science. (2023-05-01). [Link]

-

This compound • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_9077 • CASRN: 27554-26-3 - Toxno. [Link]

- CN104072372A - Preparation method of dioctyl phthalate (DOP)

-

4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2022-N-0571] Ortho-phthalates for - Federal Register. (2022-05-19). [Link]

-

The impact of dioctyl phthalate exposure on multiple organ systems and gut microbiota in mice - PMC - NIH. [Link]

-

Development of a new green analytical methodology for the determination of phthalates in single-use babies diapers using ultrasound. [Link]

-

Full article: A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. [Link]

-

Metabolism of phthalates in humans - PubMed. [Link]

-

This compound as a secondary metabolite from actinomycete inhabit animal's dung with promising antimicrobial activity - ResearchGate. (2023-09-28). [Link]

-

FDA warns against phthalate use in medicines - Pharmafile. (2012-03-27). [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. www2.mst.dk [www2.mst.dk]

- 5. This compound | 27554-26-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound(DIOP)-Shenzhen Jieling Industries Co., LTD [szjlin.com]

- 8. CAS 27554-26-3: this compound | CymitQuimica [cymitquimica.com]

- 9. ijres.org [ijres.org]

- 10. mohebbaspar.com [mohebbaspar.com]

- 11. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 12. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. toxno.com.au [toxno.com.au]

- 14. tandfonline.com [tandfonline.com]

- 15. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substance Information - ECHA [echa.europa.eu]

- 18. This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. Making sure you're not a bot! [mostwiedzy.pl]

- 21. FDA reassesses phthalate safety for food-contact uses [foodnavigator-usa.com]

- 22. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 23. measurlabs.com [measurlabs.com]

- 24. This compound | 27554-26-3 | Benchchem [benchchem.com]

- 25. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]

- 26. mddionline.com [mddionline.com]

- 27. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]

Diisooctyl phthalate structural isomers

An In-depth Technical Guide to the Structural Isomers of Diisooctyl Phthalate (DIOP)

Abstract

This compound (DIOP) is a high molecular weight phthalate ester utilized extensively as a plasticizer in various polymeric materials. Unlike phthalates with defined linear or singular branched alkyl chains, commercial DIOP is a complex substance, comprising a mixture of multiple structural isomers.[1] This isomeric complexity arises from the manufacturing process, which employs a blend of C8 branched-chain alcohols, known as isooctanols.[2][3][4] Consequently, the physicochemical, toxicological, and metabolic properties of DIOP are not those of a single entity but rather the composite of its constituent isomers. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is critical for accurate analytical characterization, toxicological risk assessment, and the development of safer alternatives. This guide provides a detailed examination of DIOP's structural isomerism, methodologies for analytical separation, and an overview of the differential biological activities that underscore the importance of isomer-specific analysis.

The Isomeric Nature of this compound

The term "this compound" is a general descriptor for the 1,2-benzenedicarboxylic acid diester formed with isooctyl alcohols. The generic CAS number for this mixture is 27554-26-3 .[2][5] The ambiguity lies in the term "isooctanol," which does not refer to a single chemical structure but to a mixture of branched eight-carbon alcohols. The primary feedstock for DIOP production is typically synthesized via the oxo process, leading to various branched isomers, with bis(6-methylheptyl) phthalate often being a significant component.[6]

This inherent heterogeneity distinguishes DIOP from other well-defined C8 phthalate isomers, such as:

-

Di(2-ethylhexyl) phthalate (DEHP): CAS 117-81-7. Often incorrectly used as a synonym for DIOP, DEHP is specifically the diester of 2-ethylhexanol.[7] It is one of the most studied phthalates and a known endocrine disruptor.[8]

-

Di-n-octyl phthalate (DnOP): CAS 117-84-0. The straight-chain isomer, which exhibits a distinct toxicological profile compared to its branched counterparts, appearing to be a less effective inducer of peroxisome proliferation than DEHP.[9][10]

The specific arrangement of the branched alkyl chains is a critical determinant of a phthalate's biological activity. The three-dimensional structure influences its ability to interact with biological receptors, such as the peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, which is a key mechanism of phthalate toxicity.[8][10]

Comparative Physicochemical Properties

The structural differences between DIOP and its related isomers lead to variations in their physical and chemical properties. These differences, although sometimes subtle, are crucial for designing analytical separation techniques and understanding their environmental fate.[11][12]

| Property | This compound (DIOP) Mixture | Di(2-ethylhexyl) phthalate (DEHP) | Di-n-octyl phthalate (DnOP) |

| CAS Number | 27554-26-3[5] | 117-81-7[7] | 117-84-0 |

| Molecular Formula | C₂₄H₃₈O₄[5] | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ |

| Molecular Weight | 390.56 g/mol | 390.56 g/mol | 390.56 g/mol |

| Appearance | Oily, colorless liquid[9] | Colorless, viscous liquid[7] | Clear, colorless liquid |

| Boiling Point | ~230°C at 5 mmHg[5] | 385 °C at 760 mmHg | 380 °C at 760 mmHg |

| Melting Point | ~ -45°C[5] | -50 °C | -25 °C |

| Density | ~0.983 g/mL at 25°C[3] | ~0.986 g/mL at 20°C | ~0.984 g/mL at 20°C |

| Water Solubility | <0.1 g/L; Insoluble[5][9] | Insoluble | Insoluble |

| Log Kₒw (Octanol/Water) | Not Available (est. >8)[5] | ~7.5 - 8.8[1] | ~8.1 |

Synthesis and the Origin of Isomeric Complexity

DIOP is commercially produced through the esterification of phthalic anhydride with isooctanol in the presence of an acid catalyst, such as sulfuric acid or a titanate catalyst.[3][13][14] The reaction is driven to completion by removing the water byproduct, often by using an excess of the reactant alcohol as a water-carrying agent.[13]

The isomeric composition of the final DIOP product is a direct reflection of the isomeric composition of the starting isooctanol raw material.

Caption: General synthesis workflow for this compound (DIOP).

Analytical Methodologies for Isomer Separation and Identification

Distinguishing between the various structural isomers within a DIOP mixture and differentiating DIOP from other phthalates like DEHP is a significant analytical challenge. The primary methodology employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Expertise in Method Selection: Why GC-MS?

GC-MS is the gold standard for several reasons:

-

Volatility: Phthalates, while having high boiling points, are sufficiently volatile for GC analysis, especially with modern high-temperature columns.

-

Separation Power: High-resolution capillary GC columns provide the necessary efficiency to separate isomers with minor differences in structure and boiling points.

-

Definitive Identification: Mass Spectrometry provides structural information based on the fragmentation patterns of the molecules. While constitutional isomers have the same molecular ion, their fragmentation patterns can differ, allowing for their identification. Electron Ionization (EI) at 70 eV generates reproducible fragmentation spectra that can be compared against spectral libraries (e.g., NIST, Wiley).

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for separating non-volatile metabolites or when derivatization is employed to resolve chiral isomers.[15][16]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. This compound | 27554-26-3 [chemicalbook.com]

- 4. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. toxno.com.au [toxno.com.au]

- 7. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 8. Stereoselectivity and the potential endocrine disrupting activity of di-(2-ethylhexyl)phthalate (DEHP) against human progesterone receptor: a computational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 27554-26-3 | Benchchem [benchchem.com]

- 10. Di-n-octyl phthalate (DOP), a relatively ineffective peroxisome inducing straight chain isomer of the environmental contaminant di(2-ethylhexyl)phthalate (DEHP), enhances the development of putative preneoplastic lesions in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 14. mohebbaspar.com [mohebbaspar.com]

- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Diisooctyl Phthalate in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding Diisooctyl Phthalate

This compound (DIOP) is a high molecular weight phthalate ester predominantly utilized as a plasticizer in various polymer systems, most notably polyvinyl chloride (PVC).[1] Its primary function is to enhance the flexibility, durability, and workability of plastic materials by reducing the intermolecular forces between polymer chains.[2] Chemically, DIOP is the diester of phthalic acid and isooctanol, with the chemical formula C₂₄H₃₈O₄.[2] It exists as a colorless to light yellow, viscous liquid with a slight ester odor.[2] A critical aspect of its industrial and laboratory application is its interaction with and solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility of DIOP, offering both theoretical understanding and practical guidance for researchers, scientists, and professionals in drug development and material science.

Core Principles of DIOP Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. DIOP, with its large, nonpolar alkyl chains and a polar aromatic ester core, exhibits a nuanced solubility profile.

Molecular Structure and Polarity: The two isooctyl chains contribute significantly to the nonpolar character of the DIOP molecule, making it hydrophobic. The benzene ring and the two ester functional groups introduce a degree of polarity. This amphiphilic nature dictates its solubility behavior.

Intermolecular Forces: The primary intermolecular forces at play in solutions of DIOP are van der Waals forces (specifically, London dispersion forces) due to the long alkyl chains. The ester groups can also participate in dipole-dipole interactions. The absence of hydroxyl or similar groups means that DIOP cannot act as a hydrogen bond donor, although the carbonyl oxygens can act as weak hydrogen bond acceptors.

Solvent Characteristics:

-

Polar Protic Solvents (e.g., water, ethanol): DIOP is practically insoluble in water due to its predominantly nonpolar structure.[2][3] In lower alcohols like ethanol, while some interaction with the polar ester group is possible, the large nonpolar alkyl chains limit its solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions with the ester portion of DIOP. Many phthalates show good solubility in such solvents.[4]

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): The "like dissolves like" principle strongly suggests high solubility of DIOP in nonpolar solvents. The van der Waals forces between the isooctyl chains of DIOP and the hydrocarbon chains of these solvents facilitate dissolution. Phthalate esters, in general, are known to be soluble in many common organic solvents and oils.[1][5]

The interplay of these factors is visually represented in the following diagram:

Sources

- 1. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ICSC 0876 - this compound [inchem.org]

- 4. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Diisooctyl Phthalate (DIOP) as a Plasticizer: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of Diisooctyl Phthalate (DIOP) as a plasticizer, with a primary focus on its application in polyvinyl chloride (PVC). Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental theories of plasticization, the specific molecular interactions of DIOP with polymer chains, and the resultant changes in material properties. Furthermore, it outlines key experimental protocols for evaluating plasticizer performance and integrity. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical relevance.

Introduction: The Principle of Plasticization

Rigid polymers, such as unplasticized polyvinyl chloride (uPVC), are characterized by strong intermolecular forces between their long polymer chains. These forces, primarily van der Waals interactions and dipole-dipole interactions in the case of PVC, restrict chain mobility, resulting in a hard and brittle material with a high glass transition temperature (Tg).

A plasticizer is a substance that, when added to a material, increases its flexibility, workability, and distensibility.[1] The primary function of a plasticizer like this compound (DIOP) is to reduce the Tg of the polymer, transitioning it from a rigid, glassy state to a softer, more rubbery state at room temperature.[1] DIOP achieves this by inserting its molecules between the polymer chains, thereby reducing the intermolecular forces that hold the chains together.[2]

Molecular Structure and Properties of this compound (DIOP)

DIOP is a diester of phthalic acid and isooctanol.[3] Its chemical structure consists of a planar, aromatic phthalic acid core with two branched isooctyl ester side chains.[3] This branched structure is a key determinant of its plasticizing properties.

Key Physicochemical Properties of DIOP:

| Property | Value |

| Molecular Formula | C24H38O4[3] |

| Molecular Weight | 390.6 g/mol [3] |

| Appearance | Colorless, viscous liquid[3] |

| Solubility | Insoluble in water; soluble in most organic solvents.[3] |

The compatibility of a plasticizer with a polymer is crucial for its effectiveness and can be estimated by comparing their Hildebrand solubility parameters. The solubility parameter for PVC is approximately 19.7 MPa1/2.[4] Plasticizers with similar solubility parameters are generally more compatible with the polymer.[4] The branched alkyl chains of DIOP influence its polarity and, consequently, its solubility parameter, contributing to its good compatibility with PVC.[4][5]

Core Mechanisms of DIOP-Mediated Plasticization

The plasticizing effect of DIOP can be understood through a combination of established theories that describe the interaction between the plasticizer and the polymer at a molecular level.

The Lubricity, Gel, and Free Volume Theories

Three primary theories provide a framework for understanding how plasticizers function:

-

Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another.[6] By reducing the friction between chains, the material becomes more flexible.[6] The non-polar, branched isooctyl chains of DIOP are particularly effective at this "internal lubrication."

-

Gel Theory: This theory suggests that the plasticizer disrupts the polymer-polymer bonds by forming weak, three-dimensional networks with the polymer chains.[1] This creates a gel-like structure where the intermolecular forces are more easily overcome by external stress, leading to increased flexibility.[1]

-

Free Volume Theory: This is currently the most widely accepted theory. It proposes that the flexibility of a polymer is dependent on the amount of "free volume" or empty space between the polymer chains.[6] Plasticizers, being smaller molecules than the polymer segments, increase the free volume, providing more space for the polymer chains to move and rotate.[6][7] This increased segmental mobility leads to a lower Tg.[7] Molecular dynamics simulations of the closely related dioctyl phthalate (DOP) in PVC have shown that the incorporation of the plasticizer significantly increases the fractional free volume of the system.[8] A higher free volume facilitates the diffusion of plasticizer molecules and enhances the mobility of the polymer chains.[8]

The following diagram illustrates the interplay of these three theories in explaining the plasticization mechanism.

Molecular Interaction of DIOP with PVC

At the molecular level, DIOP plasticizes PVC through the following steps:

-

Penetration and Swelling: When heated during processing, the DIOP molecules penetrate the amorphous regions of the PVC matrix, causing the polymer to swell.

-

Disruption of Intermolecular Forces: The polar ester groups of the DIOP molecule interact with the polar C-Cl bonds of the PVC chains.[2] Simultaneously, the non-polar, bulky isooctyl side chains of DIOP position themselves between the PVC chains.[2]

-

Increased Chain Spacing: This interposition of DIOP molecules physically separates the PVC chains, increasing the distance between them. This weakens the strong dipole-dipole interactions that are characteristic of rigid PVC. Molecular dynamics simulations of DOP in PVC have quantified this, showing a significant reduction in the binding energy between PVC chains after the introduction of the plasticizer.[8]

-

Enhanced Segmental Mobility: With the intermolecular forces weakened and the free volume increased, the segments of the PVC chains can move more freely, leading to a more flexible material.

The diagram below illustrates this molecular interaction.

The Role of DIOP's Branched Structure

The branched nature of the isooctyl chains in DIOP plays a significant role in its plasticizing efficiency. Compared to linear phthalates of similar molecular weight, branched phthalates can be more effective at increasing the free volume between polymer chains.[6] This is because the branched structure creates more steric hindrance, preventing the polymer chains from packing closely together. Studies have shown that branched plasticizers can lead to improved mechanical properties, such as a higher strain at break, compared to their linear counterparts.[6][9] However, there can be a trade-off, as highly branched structures might sometimes show slightly lower compatibility or higher migration tendencies depending on the specific polymer system.

Impact of DIOP on Polymer Properties

The incorporation of DIOP into a polymer matrix like PVC leads to significant and measurable changes in its physical and mechanical properties.

Reduction in Glass Transition Temperature (Tg)

The most direct consequence of plasticization is the lowering of the glass transition temperature. For PVC, which has a Tg of around 80-85°C, the addition of a plasticizer like DOP can reduce the Tg to below room temperature, making it flexible.[1][10] For example, studies on PVC/DOP blends have shown that increasing the concentration of DOP leads to a proportional decrease in Tg.[11] A PVC nanocomposite with 50 parts per hundred resin (phr) of DOP can exhibit a Tg of around 0°C.[1]

Changes in Mechanical Properties

The increased chain mobility afforded by DIOP results in a decrease in tensile strength and hardness, but a significant increase in elongation at break.[12][13]

Table 1: Effect of Plasticizer (DOP) on Mechanical Properties of PVC

| DOP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| 10 | High | Low |

| 50 | Moderate | High |

| 90 | Low | Very High |

| (Data adapted from studies on DOP, a close analog of DIOP)[14] |

One study specifically investigating DIOP in a plasticized PVC cable compound (at 40 phr) showed a decrease in tensile strength from 460 kg/cm ² for the base polymer to 150.33 kg/cm ², while the elongation at break increased from 56% to 250.67%.[13]

Experimental Evaluation of DIOP's Plasticizing Action

Several analytical techniques are employed to characterize the effectiveness of DIOP as a plasticizer and to assess the properties of the resulting plasticized material.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for studying the viscoelastic properties of polymers.[15] It measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response, as a function of temperature.[15] The glass transition is identified as the peak of the tan delta (E''/E') curve, providing a precise measurement of the Tg.[15]

Experimental Protocol: DMA of a DIOP-Plasticized PVC Film

-

Sample Preparation:

-

Prepare a thin film of the DIOP-plasticized PVC of uniform thickness (typically 0.5-1.0 mm).

-

Cut a rectangular specimen from the film with precise dimensions (e.g., 10 mm width, 20 mm length). The exact dimensions will depend on the DMA clamp being used.[16]

-

-

Instrument Setup:

-

Select a suitable clamp, such as a tension or single cantilever clamp.

-

Mount the specimen securely in the clamp, ensuring it is not under excessive tension or compression.

-

Set the instrument to apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 3-5°C/min) through the glass transition region to a temperature well above it (e.g., 100°C).

-

-

Data Analysis:

-

Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

-

Determine the Tg from the peak of the tan delta curve.

-

Analyze the drop in the storage modulus across the transition to quantify the change in stiffness.

-

The following diagram outlines the general workflow for DMA.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to study the interactions between DIOP and the polymer.[17] While DIOP does not form covalent bonds with PVC, changes in the vibrational frequencies of certain functional groups can indicate intermolecular interactions. For example, shifts in the C-Cl stretching vibration of PVC or the C=O ester bond of DIOP can suggest a close association between the plasticizer and the polymer.[2][17] ATR-FTIR is a particularly useful technique as it requires minimal sample preparation and can analyze the surface of the material.[15]

Plasticizer Migration and Volatility Testing

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Since DIOP is not chemically bound to the PVC, it can migrate out of the material over time, a process accelerated by heat. This can lead to embrittlement of the plastic and potential contamination of surrounding materials.

Experimental Protocol: Volatile Loss by Activated Carbon Method (ASTM D1203)

This standard test method is used to determine the amount of volatile material, primarily the plasticizer, that is lost from a plastic under defined conditions.[9][18]

-

Sample Preparation:

-

Cut circular discs of the plasticized PVC with a diameter of 50.8 mm.

-

Measure the thickness of the specimens.

-

Condition the specimens at a standard temperature and humidity.

-

Weigh the conditioned specimens accurately.

-

-

Procedure (Method A - Direct Contact):

-

Fill a container with activated carbon to a specific depth.

-

Place the weighed PVC disc on the surface of the carbon.

-

Cover the specimen with another layer of activated carbon.

-

Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

-

-

Analysis:

-

After the test period, remove the specimen from the carbon and cool it to room temperature in a desiccator.

-

Carefully brush off any adhering carbon particles.

-

Reweigh the specimen.

-

Calculate the percentage of weight loss, which represents the volatile loss.[9]

-

Conclusion

The mechanism of action of this compound as a plasticizer is a multifaceted process rooted in fundamental principles of polymer physics and chemistry. Through a combination of lubrication, disruption of polymer-polymer interactions, and, most significantly, an increase in the free volume between polymer chains, DIOP effectively reduces the intermolecular forces within polymers like PVC. This leads to enhanced segmental mobility, a lower glass transition temperature, and a transformation of the material from a rigid solid to a flexible and versatile product. The branched isooctyl structure of DIOP is a key feature that influences its plasticizing efficiency. A thorough understanding of these mechanisms, coupled with robust experimental evaluation using techniques such as DMA, FTIR, and standardized migration tests, is essential for the development and quality control of plasticized materials in various scientific and industrial applications.

References

-

Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. (2017). Journal of Kufa for Chemical Science. [Link]

-

Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health. [Link]

-

DOTP vs. DOP: A Deep Dive into Plasticizer Performance and Safety. (2025). Oreate. [Link]

-

Review of Recent Developments of Glass Transition in PVC Nanocomposites. (2021). National Institutes of Health. [Link]

-

Hyperbranched poly(epsilon-caprolactone) as a nonmigrating alternative plasticizer for phthalates in flexible PVC. (2007). PubMed. [Link]

-

Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material. (2024). MDPI. [Link]

-

ASTM D1203-23 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2023). iTeh Standards. [Link]

-

ASTM D1203-94(2003) - Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon. (2003). iTeh Standards. [Link]

-

Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. (2025). Oreate AI Blog. [Link]

-

Comparison of DOP and DOTP Plasticizers. (2025). shengfengchemical.com. [Link]

-

ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2021). iTeh Standards. [Link]

-

Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). (2021). SciSpace. [Link]

-

What Is the Difference Between DOP and DOTP Plasticizers. (2025). BASTONE. [Link]

-

Analysis of market and requirements of plasticizers for flexible PVC. (2020). Lund University Publications. [Link]

-

Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. (2015). ResearchGate. [Link]

-

Effect of the amount of DOP on the tensile strength of PVC/O-MMT/DOP nanocomposites. (2021). ResearchGate. [Link]

-

Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. (2015). Agilent Technologies. [Link]

-

PVC Plasticizer Impact on Glass Transition. (2023). Scribd. [Link]

-

Spectrum obtained by FTIR-ATR assay of sample of: (a) PVC Resin; (b)... (2020). ResearchGate. [Link]

-

Research on the Glass Transition Temperature and Mechanical Properties of Poly(vinyl chloride)/Dioctyl Phthalate (PVC/DOP) Blends by Molecular Dynamics Simulations. (2018). ResearchGate. [Link]

-

Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. (2019). ACS Omega. [Link]

-

Solubility Parameter of PVC, DOP, and Rosin- Based Plasticizers. (2019). ResearchGate. [Link]

-

Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane. (1993). PubMed. [Link]

-

Use of Polymeric Plasticizers in Polyvinyl Chloride to Reduce Conventional Plasticizer Migration for Critical Applications. (2021). ResearchGate. [Link]

-

Effect of Temperature and UV on Some Mechanical Properties of PVC Pipes. (2012). University of Technology, Iraq. [Link]

-

Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. (2013). Agilent Technologies. [Link]

-

Why do we worry about phthalates? (n.d.). The Royal Society of Chemistry. [Link]

-

Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. (2022). ResearchGate. [Link]

-

Compatibilities and processabilities of PVC with different plasticizers. (2017). ResearchGate. [Link]

-

Determination of Plasticizer in PVC by IR or FTIR and a Precipitation Method. (1996). Terrific Science. [Link]

-

Evaluating Plasticizer Loss In PVC Membranes. (n.d.). EPI The Liner Company. [Link]

-

Molecular modeling of temperature dependence of solubility parameters for amorphous polymers. (2012). PubMed. [Link]

-

Calculating Hildebrand Solubility Parameters for PVC Additives. (2023). Plastics Insights. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Dynamic Mechanical Analysis Basic Theory & Applications Training. (n.d.). TA Instruments. [Link]

-

Dynamic Mechanical Analysis: A Practical Introduction. (n.d.). Free Ebook. [Link]

-

Dynamic Mechanical Analysis (DMA) A Beginner's Guide. (n.d.). ResearchGate. [Link]

-